molecular formula C8H5ClF2O2 B13300875 2-(4-Chloro-2-fluorophenyl)-2-fluoroacetic acid

2-(4-Chloro-2-fluorophenyl)-2-fluoroacetic acid

Cat. No.: B13300875
M. Wt: 206.57 g/mol
InChI Key: JQVDRKBXJDNYGG-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)-2-fluoroacetic acid is an organic compound that features both chlorine and fluorine substituents on a phenyl ring, along with a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chloro-2-fluorophenylboronic acid with a fluoroacetic acid derivative under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The fluoroacetic acid moiety may also play a role in its biological activity by interacting with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of chlorine and fluorine substituents on the phenyl ring, along with the fluoroacetic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H5ClF2O2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,(H,12,13)

InChI Key

JQVDRKBXJDNYGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(C(=O)O)F

Origin of Product

United States

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